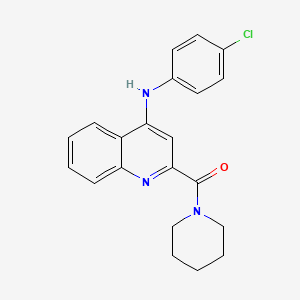![molecular formula C19H19N3O4S B2399190 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide CAS No. 895805-65-9](/img/structure/B2399190.png)
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their antibacterial properties. This compound features a pyridazine ring, a phenyl group, and a methoxybenzenesulfonamide moiety, making it a complex and multifunctional molecule. The presence of the pyridazine ring is particularly noteworthy as it is a privileged structure in medicinal chemistry due to its wide range of biological activities .
Vorbereitungsmethoden
The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the reaction of hydrazine with a diketone to form the pyridazine core. The ethoxy group is then introduced via an alkylation reaction. The phenyl group is attached through a Suzuki coupling reaction, and the methoxybenzenesulfonamide moiety is introduced via sulfonation and subsequent amide formation .
Industrial production methods often involve similar synthetic routes but are optimized for scale, yield, and cost-effectiveness. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Analyse Chemischer Reaktionen
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various derivatives of the original compound, which may have different biological activities or chemical properties .
Wissenschaftliche Forschungsanwendungen
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as an antibacterial agent, given its sulfonamide structure. It is also investigated for its effects on various biological pathways and targets.
Medicine: Research is ongoing into its potential use as a therapeutic agent for conditions such as bacterial infections, inflammation, and cancer.
Wirkmechanismus
The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide involves its interaction with bacterial enzymes, particularly those involved in folate synthesis. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication . This leads to the bacteriostatic effect of the compound, making it effective against a wide range of bacterial pathogens.
Vergleich Mit ähnlichen Verbindungen
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide can be compared with other sulfonamide compounds such as:
Sulfamethoxazole: Another sulfonamide antibiotic that also inhibits dihydropteroate synthase but has a different structure and spectrum of activity.
Sulfasalazine: Used primarily for its anti-inflammatory properties in conditions like rheumatoid arthritis and ulcerative colitis.
Sulfadiazine: Known for its use in treating toxoplasmosis and other infections.
The uniqueness of this compound lies in its specific structural features, such as the ethoxypyridazine and methoxybenzenesulfonamide moieties, which may confer unique biological activities and chemical properties .
Eigenschaften
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-3-26-19-12-11-18(20-21-19)14-5-4-6-15(13-14)22-27(23,24)17-9-7-16(25-2)8-10-17/h4-13,22H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBSEWREOVPLGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3-chlorophenyl)methyl]-3-[(E)-2-(4-methylphenyl)ethenyl]urea](/img/structure/B2399110.png)


![6,7-dimethoxy-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2399115.png)
![N-[1-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2399117.png)
![2-(phenylmethylidene)-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one](/img/structure/B2399118.png)
![3-(5-Methyl-3-naphthalen-2-yl-7-oxofuro[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2399120.png)
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,2,5-trimethylpyrazole-3-carboxamide](/img/structure/B2399123.png)
![2-(((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile](/img/structure/B2399125.png)


